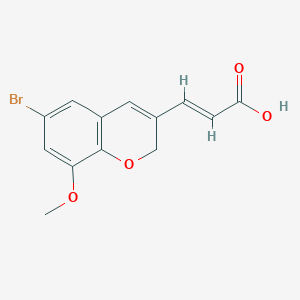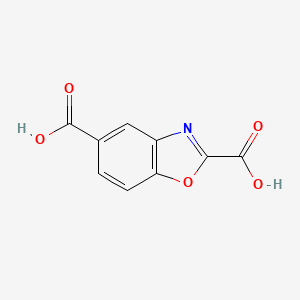![molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
2-[2-(Chloromethyl)butyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethylbutyl group. One common method is the cyclization of a precursor compound containing the necessary functional groups under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield various thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, solvents, and specific temperatures is crucial to ensure high yield and purity. The exact methods can vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Some thiazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in disease pathways, making them potential therapeutic agents .
Comparison with Similar Compounds
2-[2-(Chloromethyl)butyl]-1,3,5-trimethylbenzene: Contains a similar chloromethylbutyl group but with a benzene ring instead of a thiazole ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole: Another thiazole derivative with different substituents and biological activities.
Uniqueness: 2-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
BRKAHJPNCYNVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


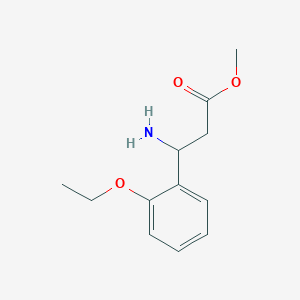
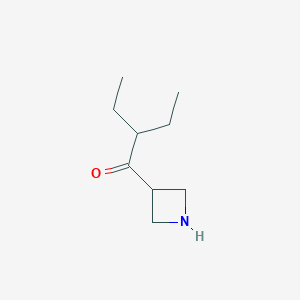

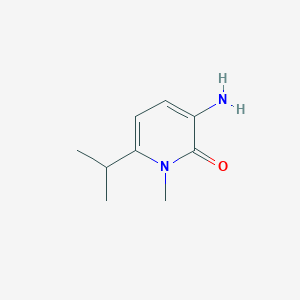

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
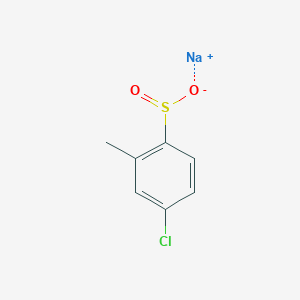
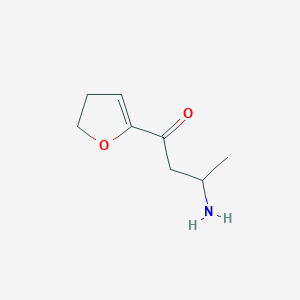
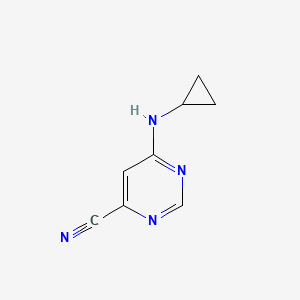
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
